N-(4-aminonaphthalen-1-yl)acetamide
Description
N-(4-Aminonaphthalen-1-yl)acetamide is an aromatic acetamide derivative featuring a naphthalene backbone substituted with an amino group at the 4-position and an acetamide moiety at the 1-position. The amino group at the 4-position distinguishes it from nitro- or hydroxyl-substituted naphthalene acetamides, which are often precursors or derivatives in synthetic pathways .
Properties
IUPAC Name |
N-(4-aminonaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDUVLAJKGAIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amination of Naphthalene: : The synthesis of N-(4-aminonaphthalen-1-yl)acetamide typically begins with the nitration of naphthalene to form 4-nitronaphthalene. This intermediate is then reduced to 4-aminonaphthalene using reducing agents such as iron powder in the presence of hydrochloric acid.
-
Acetylation: : The 4-aminonaphthalene is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration of naphthalene followed by reduction to produce 4-aminonaphthalene.
Continuous Acetylation: Continuous flow reactors may be used for the acetylation step to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(4-aminonaphthalen-1-yl)acetamide can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form N-(4-aminonaphthalen-1-yl)ethanamine using reducing agents like lithium aluminum hydride.
-
Substitution: : Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Halogenation, sulfonation, and nitration are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: N-(4-aminonaphthalen-1-yl)ethanamine.
Substitution: Halogenated, sulfonated, or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-aminonaphthalen-1-yl)acetamide serves as a precursor for various functionalized naphthalene derivatives. It is used in the synthesis of dyes, pigments, and other aromatic compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are explored for their ability to interact with biological macromolecules.
Medicine
This compound and its derivatives are investigated for their pharmacological properties. They are potential candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the materials science field, this compound is used in the development of organic semiconductors and other advanced materials. Its unique structural properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(4-aminonaphthalen-1-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural Analogs and Properties
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Solubility Trend | Biological Impact |
|---|---|---|---|
| -NH₂ | Electron-donating | High (polar) | Enhanced receptor binding |
| -NO₂ | Electron-withdrawing | Low | Metabolic precursor |
| -OH | Polar | Moderate | Hydrogen-bonding capacity |
| -CF₃ | Strongly withdrawing | Low | Increased stability |
Biological Activity
N-(4-aminonaphthalen-1-yl)acetamide, a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
This compound is characterized by the presence of an amino group attached to a naphthalene ring, which is further substituted with an acetamide group. The structural formula can be represented as follows:
This compound is notable for its ability to interact with various biological targets, which can lead to diverse therapeutic effects.
The biological activity of this compound is largely attributed to its interaction with cellular pathways:
- Nrf2 Pathway Activation : this compound has been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of cytoprotective genes involved in detoxification and antioxidant response .
- Inhibition of Protein Interactions : The compound acts as a weak competitive inhibitor in certain enzyme systems, disrupting protein-protein interactions that are essential for various cellular functions .
- Antimicrobial and Anticancer Properties : Studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens and show promise in anticancer applications by inducing apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
1. Activation of Nrf2
A study demonstrated that this compound effectively activates the Nrf2 pathway, leading to increased expression of detoxifying enzymes. This activation was linked to protective effects in models of oxidative stress, suggesting potential therapeutic applications in conditions like chronic obstructive pulmonary disease (COPD) and neurodegenerative diseases .
2. Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antimicrobial properties against various strains of bacteria. For instance, it was found to be particularly effective against Staphylococcus aureus, indicating its potential use in treating bacterial infections.
3. Anticancer Research
Research into the anticancer properties has revealed that this compound induces apoptosis in several cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle progression. This positions it as a candidate for further development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
